1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene
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Overview
Description
1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene is an organic compound characterized by its complex structure, which includes nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor followed by sulfonylation reactions. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group. Subsequent sulfonylation involves the reaction of the nitroaromatic compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, including redox reactions and nucleophilic substitutions, which can alter the activity of biological molecules or materials. The nitro group, in particular, can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-4-[(4-nitrophenyl)sulfanylmethylsulfanyl]benzene
- 1-Nitro-3-[(4-nitrophenyl)sulfonyl]benzene
- 1-Nitro-2-[(2-nitrophenyl)sulfanylmethyl]benzene
- 1-Nitro-4-(propane-2-sulfonyl)benzene
Uniqueness
The presence of multiple sulfonyl groups enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
21298-64-6 |
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Molecular Formula |
C21H18N2O8S2 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene |
InChI |
InChI=1S/C21H18N2O8S2/c24-22(25)19-10-6-16(7-11-19)14-32(28,29)21(18-4-2-1-3-5-18)33(30,31)15-17-8-12-20(13-9-17)23(26)27/h1-13,21H,14-15H2 |
InChI Key |
OSCJSJDWNIONHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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